Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20513799
InChI: InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

CAS No.:

Cat. No.: VC20513799

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate -

Specification

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
IUPAC Name methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3
Standard InChI Key BLYKADKOIMJBIU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(C=N1)C(F)(F)F)CBr

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties include:

  • Molecular weight: 298.06 g/mol.

  • LogP (octanol-water partition coefficient): Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for drug penetration.

  • Solubility: Limited aqueous solubility (<1 mg/mL) but highly soluble in polar aprotic solvents like DMF or DMSO.

Table 1: Comparative Analysis of Related Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 5-bromo-3-(trifluoromethyl)picolinateC₈H₅BrF₃NO₂284.03Br, CF₃, COOCH₃
Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylateC₉H₇BrF₃NO₂298.06CH₂Br, CF₃, COOCH₃

Synthetic Pathways and Optimization

Bromination of Pyridine Precursors

The primary synthesis route involves bromination of methyl 5-(trifluoromethyl)pyridine-2-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation. Key steps include:

  • Radical initiation: Azobisisobutyronitrile (AIBN) generates bromine radicals.

  • Selective substitution: Bromine targets the methyl group adjacent to the electron-deficient pyridine ring.

  • Purification: Column chromatography isolates the product in ~60–75% yield.

Table 2: Synthetic Conditions and Outcomes

ParameterDetails
PrecursorMethyl 5-(trifluoromethyl)pyridine-2-carboxylate
Brominating agentNBS (1.2 equiv)
SolventCCl₄ or CH₂Cl₂
Temperature70–80°C
Reaction time12–24 hours
Yield60–75%

Challenges and Mitigation

  • Regioselectivity: Competing bromination at aromatic positions is minimized by steric hindrance from the trifluoromethyl group.

  • Side reactions: Over-bromination is controlled by stoichiometric precision and inert atmosphere.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain diversification:
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-
This reactivity is exploited to install pharmacophores in drug candidates.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, facilitating conjugation or salt formation:
R-COOCH₃+OHR-COO+CH₃OH\text{R-COOCH₃} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{CH₃OH}

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its derivatives inhibit proteases in SARS-CoV-2 replication.

Agrochemical Development

Functionalization with herbicidal moieties (e.g., sulfonylurea groups) yields pre-emergent herbicides with enhanced soil persistence.

Table 3: Industrial Applications by Sector

SectorUse CaseExample Derivative
PharmaceuticalsProtease inhibitorsAntiviral prodrugs
AgrochemicalsHerbicidesSulfonylurea hybrids
Materials ScienceLigands for metal-organic frameworksPyridine-based coordination complexes

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